molecular formula C8H17NO6 B087381 N-Acetylgalactosaminitol CAS No. 10486-91-6

N-Acetylgalactosaminitol

Cat. No.: B087381
CAS No.: 10486-91-6
M. Wt: 223.22 g/mol
InChI Key: DWAICOVNOFPYLS-OSMVPFSASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylgalactosaminitol typically involves the acetylation of galactosamine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the acetylation of galactosamine. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Acetylgalactosaminitol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Biological Activity

N-Acetylgalactosaminitol (NAG) is a significant carbohydrate derivative that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its structural characteristics, physiological roles, and implications in health and disease.

Structural Characteristics

This compound is a monosaccharide derivative of galactosamine, which is an amino sugar. It features an acetyl group attached to the nitrogen of the galactosamine residue, enhancing its solubility and biological reactivity. The structural formula can be represented as follows:

C8H15NO5\text{C}_8\text{H}_{15}\text{NO}_5

This compound is often found in glycoproteins and glycolipids, contributing to the structural diversity of cellular surfaces.

Physiological Roles

1. Component of Mucins:
this compound is integral to mucin glycoproteins, which are key components of mucus. Mucins serve protective roles in epithelial tissues, particularly in the respiratory and gastrointestinal tracts. They help trap pathogens and particulate matter, facilitating their clearance from the body.

2. Cell Signaling:
Research indicates that NAG may participate in cell signaling pathways by modulating interactions between cells and their extracellular matrix. This activity is crucial for processes such as cell adhesion, migration, and proliferation.

Enzymatic Interactions

This compound's biological activity is significantly influenced by its interactions with various enzymes:

  • Chondroitinases: Studies have shown that NAG residues can be cleaved by chondroitinases, indicating its role in the turnover of glycosaminoglycans . This interaction suggests potential implications for tissue remodeling and repair.
  • Sulfatases: The presence of this compound has been linked to the activity of specific sulfatases that target hexosamine sulfates. These enzymes are vital for maintaining cellular homeostasis and regulating signaling pathways .

Case Studies

Case Study 1: Mucin Glycoproteins in Bovine Eyes
A study isolated high molecular weight mucin-like glycoproteins from bovine interphotoreceptor matrix (IPM), revealing that this compound was produced during enzymatic digestion of these proteins. The findings suggest that NAG contributes to the structural integrity of mucins in ocular tissues .

Case Study 2: Oligosaccharide Composition in Bovine Submaxillary Gland
Research identified various neutral oligosaccharides, including this compound, from bovine submaxillary mucin. The presence of these oligosaccharides was correlated with enhanced biological functions such as lubrication and protection against pathogens .

Research Findings

Recent studies have focused on the quantification and characterization of this compound:

Study Findings
Carlson (1967)Developed a quantitative assay for this compound, highlighting its biochemical significance .
JBC Study (2019)Investigated the role of NAG in glycoprotein structure-function relationships, emphasizing its importance in immune responses .
FEBS Press (1979)Analyzed the disaccharide chain structures containing this compound, contributing to understanding its biochemical properties .

Properties

IUPAC Name

N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAICOVNOFPYLS-OSMVPFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146792
Record name N-Acetylgalactosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-91-6
Record name N-Acetylgalactosaminitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylgalactosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylgalactosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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